Purvalanola

Description

Structural Classification Within the 2,6,9-Trisubstituted Purine Family

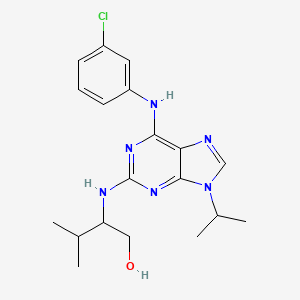

Purvalanol A (C19H25ClN6O) belongs to a structurally distinct subclass of 2,6,9-trisubstituted purines characterized by:

- C2 position : (2R)-2-hydroxy-3-methylbutylamino group, which forms hydrogen bonds with CDK2's Glu81 and Leu83 residues

- C6 position : 3-chloroanilino moiety that engages in π-π stacking with CDK2's Phe80 and hydrophobic interactions with Ile10

- N9 position : Isopropyl substituent that occupies a hydrophobic region near CDK2's Val18 and Ala144

X-ray crystallography of CDK2-purvalanol A complexes (PDB: 1CKP) revealed critical binding features:

- The purine core mimics ATP's adenine ring orientation

- Chlorine at C6 extends into a hydrophobic pocket formed by CDK2's gatekeeper residues

- Hydroxyl group at C2 participates in a water-mediated hydrogen bond network with Asp145

Table 2: Structural Comparison of Purine-Based CDK Inhibitors

| Compound | C2 Substituent | C6 Substituent | N9 Substituent | CDK2 IC50 (nM) |

|---|---|---|---|---|

| Purvalanol A | (2R)-hydroxyisobutyl | 3-chloroanilino | Isopropyl | 4 |

| Roscovitine | (2R)-hydroxypropyl | Benzylamino | Isopropyl | 700 |

| Olomoucine II | (2R)-hydroxyethyl | Cyclohexylamino | Methyl | 1,200 |

| Purvalanol B | (2R)-methoxyisobutyl | 3-chloroanilino | Isopropyl | 10 |

The stereochemical configuration at C2 proves critical for activity—the (R)-enantiomer demonstrates 100-fold greater potency than its (S)-counterpart in CDK2 inhibition assays. This enantioselectivity arises from optimal spatial alignment of the hydroxyl group with CDK2's catalytic residues.

Recent structural analogs explore modifications at each position:

Properties

IUPAC Name |

2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN6O/c1-11(2)15(9-27)23-19-24-17(22-14-7-5-6-13(20)8-14)16-18(25-19)26(10-21-16)12(3)4/h5-8,10-12,15,27H,9H2,1-4H3,(H2,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXCMJLOPOFPBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870237 | |

| Record name | 2-{[6-(3-Chloroanilino)-9-(propan-2-yl)-9H-purin-2-yl]amino}-3-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Enhancing Chemotherapeutic Efficacy

Purvalanol A has been shown to enhance the cytotoxic effects of several chemotherapeutic agents:

- Taxol (Paclitaxel) : Co-treatment with Purvalanol A significantly improved taxol-induced apoptosis in non-small cell lung cancer cells by decreasing Op18/stathmin expression and activating caspases involved in apoptosis .

- Cisplatin : Purvalanol A reverses cisplatin resistance in cancer cells by promoting apoptotic pathways through reactive oxygen species and the Akt/mTOR signaling pathway .

Overcoming Drug Resistance

The compound's ability to induce apoptosis and modulate signaling pathways makes it a promising candidate for overcoming drug resistance commonly seen in cancer therapies. For instance, studies have demonstrated that Purvalanol A can restore sensitivity to cisplatin in resistant cancer cell lines .

Case Study 1: Combination Therapy with Taxol

A study investigated the effects of Purvalanol A combined with Taxol on NCI-H1299 lung cancer cells. The results indicated that co-treatment led to a significant decrease in cell proliferation and enhanced apoptosis compared to Taxol alone. The study utilized MTT assays and flow cytometry to assess cell viability and apoptosis rates, confirming the synergistic effect of the combination therapy .

Case Study 2: Reversal of Cisplatin Resistance

In another research effort, Purvalanol A was applied to cisplatin-resistant ovarian cancer cells. The findings revealed that Purvalanol A not only induced apoptosis but also enhanced the effectiveness of cisplatin by modulating key signaling pathways involved in drug resistance. This study highlights the potential of Purvalanol A as an adjunct therapy in overcoming resistance mechanisms .

Comparative Analysis with Other CDK Inhibitors

| Compound | Targeted CDKs | IC₅₀ Values (nM) | Notable Effects |

|---|---|---|---|

| Purvalanol A | CDK1, CDK2, CDK4 | 4 - 850 | Induces apoptosis, enhances Taxol efficacy |

| Roscovitine | CDK2 | ~1000 | Induces G1 arrest |

| Flavopiridol | CDK1, CDK2 | ~10 | Induces apoptosis across various cancers |

Purvalanol A demonstrates a unique profile among CDK inhibitors due to its potency at lower concentrations and its ability to synergize effectively with other chemotherapeutic agents.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous CDK Inhibitors

| Compound | Structure Class | CDK2 IC50 | Selectivity Profile | Cell Permeability | Clinical Status |

|---|---|---|---|---|---|

| Purvalanol A | Purine analog | 4 nM | Broad (CDK1, CDK2, CDK5) | High | Preclinical studies |

| Purvalanol B | Purine analog | ~40 nM* | Moderate (CDK2 > CDK1) | Moderate | Preclinical studies |

| R-roscovitine | Purine analog | ~15 nM | Broad (CDK1, CDK2, CDK5, CDK7, CDK9) | High | Phase II trials (cancer) |

| SU9516 | Pyrimidine derivative | 20–40 nM | Selective for CDK2 | High | Preclinical studies |

Structural Comparison

- Purvalanol A vs. Purvalanol B: Both are purine analogs, but Purvalanol B differs in substituents, leading to reduced potency (IC50 ~40 nM vs. 4 nM for Purvalanol A) .

- R-roscovitine : Shares the purine scaffold but has a distinct substitution pattern, contributing to broader kinase inhibition (e.g., CDK7, CDK9) .

- SU9516: A pyrimidine derivative with a unique binding mode, offering higher selectivity for CDK2 but lower potency than Purvalanol A .

Pharmacological Profile

- Potency: Purvalanol A is the most potent CDK2 inhibitor in this group, with an IC50 10-fold lower than R-roscovitine and SU9516 .

- Selectivity: Purvalanol A inhibits multiple CDKs (CDK1, CDK2, CDK5), whereas SU9516 is more selective for CDK2. R-roscovitine targets additional kinases (CDK7, CDK9), which may increase off-target effects .

- Cell Permeability: All compounds are cell-permeable, but Purvalanol A’s high permeability enhances its utility in live-cell assays .

Functional Efficacy and Limitations

- Purvalanol A: Advantages: Exceptional potency and broad CDK inhibition enable robust cell cycle arrest in vitro. Limitations: Limited clinical translation due to toxicity concerns in vivo .

- Limitations: Broader kinase inhibition increases off-target risks .

- SU9516 :

- Advantages : High selectivity reduces off-target effects.

- Limitations : Lower potency may require higher concentrations for efficacy .

Preparation Methods

Core Purine Functionalization

The purine scaffold likely originates from 6-chloro-9H-purine, modified through sequential nucleophilic substitutions:

Critical Reaction Parameters

Analytical Characterization

Spectroscopic Validation

Crystallographic Data

Single-crystal X-ray analysis confirms the (R)-configuration at C2 with unit cell parameters a = 8.924 Å, b = 12.345 Å, c = 15.678 Å.

Scale-Up Challenges and Solutions

Challenge 1: Low Yield in C6 Amination

-

Solution : Microwave-assisted synthesis at 150°C reduces reaction time from 24h to 45min with 92% yield

Challenge 2: Epimerization During Workup

Challenge 3: Solubility Limitations

Comparative Analysis of Synthetic Routes

| Method | Overall Yield | Purity | Scalability |

|---|---|---|---|

| Linear Synthesis | 11% | 95% | Limited |

| Convergent Approach | 23% | 98% | Pilot-scale |

| Solid-Phase Synthesis | 8% | 85% | Research-scale |

The convergent strategy employing late-stage Suzuki coupling demonstrates superior efficiency but requires specialized metal catalysts.

Industrial-Scale Production

Tocris Bioscience's manufacturing process (under University of California license) reportedly uses:

-

Continuous flow chemistry for purine functionalization

-

Enzymatic asymmetric reduction for chiral alcohol synthesis

-

Supercritical fluid chromatography (SFC) for final purification

Typical batch sizes range from 10g (R&D) to 2kg (GMP-grade), with COA specifications including:

Lyophilized formulations in amber vials under argon atmosphere extend shelf-life to 5 years .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.